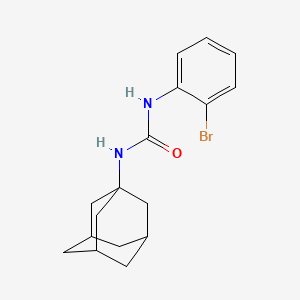![molecular formula C18H19N3O2 B14944520 3-acetyl-1-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14944520.png)
3-acetyl-1-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-dimethylpyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ACETYL-1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2,6-DIMETHYL-4(1H)-PYRIDINONE is a complex organic compound that features a benzimidazole moiety fused with a pyridinone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ACETYL-1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2,6-DIMETHYL-4(1H)-PYRIDINONE typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core . This is followed by alkylation with ethyl bromide to introduce the ethyl group. The final step involves the acetylation of the pyridinone ring using acetic anhydride under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
3-ACETYL-1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2,6-DIMETHYL-4(1H)-PYRIDINONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of the original compound .
Aplicaciones Científicas De Investigación
3-ACETYL-1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2,6-DIMETHYL-4(1H)-PYRIDINONE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-ACETYL-1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2,6-DIMETHYL-4(1H)-PYRIDINONE involves its interaction with specific molecular targets. The benzimidazole moiety allows the compound to bind to enzyme active sites, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: Shares the benzimidazole core but lacks the pyridinone structure.
Imidazole: Similar in structure but with different substituents and lacks the benzimidazole ring.
Pyridinone: Contains the pyridinone ring but does not have the benzimidazole moiety.
Uniqueness
3-ACETYL-1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2,6-DIMETHYL-4(1H)-PYRIDINONE is unique due to its combination of benzimidazole and pyridinone structures, which confer distinct chemical and biological properties. This dual structure allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C18H19N3O2 |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
3-acetyl-1-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-dimethylpyridin-4-one |
InChI |
InChI=1S/C18H19N3O2/c1-11-10-16(23)18(13(3)22)12(2)21(11)9-8-17-19-14-6-4-5-7-15(14)20-17/h4-7,10H,8-9H2,1-3H3,(H,19,20) |
Clave InChI |
KADINJVRAGGFAW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(=C(N1CCC2=NC3=CC=CC=C3N2)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methylphenyl)-2-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}benzamide](/img/structure/B14944439.png)
![2,4-diamino-5-(2,3-dimethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B14944447.png)
![3-(3-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B14944452.png)

![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B14944489.png)
![methyl 4,5-dimethyl-2-{[{[3-(2-methyl-1H-imidazol-1-yl)propyl]amino}(oxo)acetyl]amino}thiophene-3-carboxylate](/img/structure/B14944491.png)
![1'-methyl-3-[(4-methylphenyl)sulfonyl]-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B14944498.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14944500.png)
![4-[2-(2,6-dichlorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B14944502.png)
![2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-3-(phenylsulfonyl)tetrahydropyrimidin-1(2H)-yl]ethanone](/img/structure/B14944513.png)

![2-[3-(pyridin-4-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B14944534.png)
![4-(3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzonitrile](/img/structure/B14944544.png)
![ethyl (4-{[(4-methoxyphenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B14944549.png)
